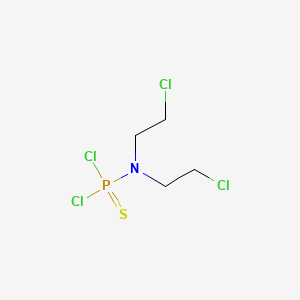
Phosphoramidothioic dichloride, N,N-bis(2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine is a chemical compound known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a phosphinothioyl group.
Preparation Methods
The synthesis of 2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine typically involves the reaction of 2-chloroethylamine with phosphorus trichloride and sulfur. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactors and precise temperature control to optimize yield and purity.
Chemical Reactions Analysis
2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states of phosphorus.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding amines and phosphoric acids.
Common reagents used in these reactions include strong nucleophiles like thiosulfate and thiourea, as well as oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with DNA.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with cellular components.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with DNA, leading to cross-linking and disruption of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the proliferation of cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine include:
2-chloro-N-(2-chloroethyl)-N-methylethanamine: Known for its use in chemotherapy.
2-chloroethylamine: A simpler compound used in various chemical syntheses.
N,N-dimethylethylamine: Used as an intermediate in organic synthesis.
Properties
CAS No. |
34492-32-5 |
|---|---|
Molecular Formula |
C4H8Cl4NPS |
Molecular Weight |
275.0 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine |
InChI |
InChI=1S/C4H8Cl4NPS/c5-1-3-9(4-2-6)10(7,8)11/h1-4H2 |
InChI Key |
YFQYNWHYRNQAFY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)P(=S)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


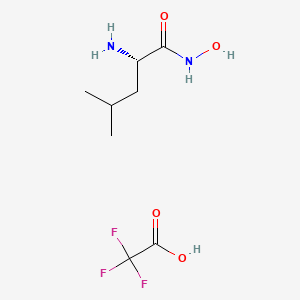
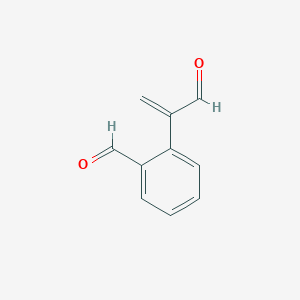
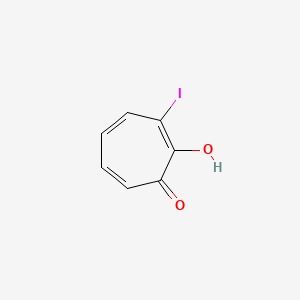
![(4Z)-4-(2-methylpropylidene)-7-propan-2-yl-15-oxa-2,5,8-triazatricyclo[8.5.0.03,8]pentadeca-1(10),2,11,13-tetraene-6,9-dione](/img/structure/B13749240.png)
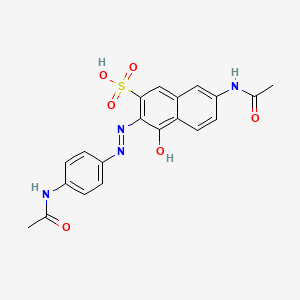
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate](/img/structure/B13749248.png)
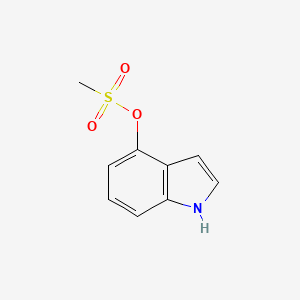

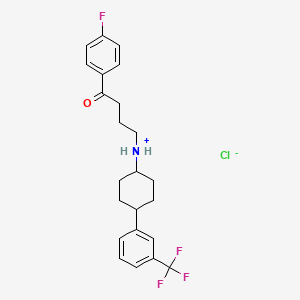
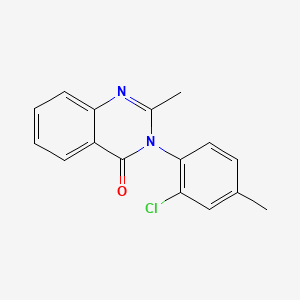
![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
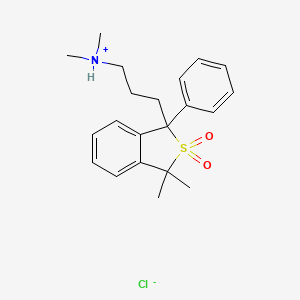
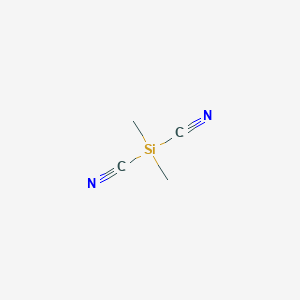
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
